
2-Amino-N,3,3-trimethylbutanamide
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Overview
Description
2-Amino-N,3,3-trimethylbutanamide (CAS: 89226-12-0) is a chiral amide derivative with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.22 g/mol. It exists in enantiomeric forms, notably the (S) -isomer, which is synthesized via deprotection of a tert-butyl carbamate intermediate using trifluoroacetic acid, achieving an 86% yield . The compound exhibits a melting point of 266.8±23.0°C, a density of 0.935 g/cm³, and high solubility in water (69 g/L at 25°C) .
Preparation Methods
The synthesis of 2-Amino-N,3,3-Trimethylbutanamide typically involves the reaction of valine derivatives with specific reagents under controlled conditions. One common method includes the reaction of valine with an amine source in the presence of a coupling agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-N,3,3-Trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
2-Amino-N,3,3-trimethylbutanamide is utilized as a building block in the synthesis of more complex organic molecules. It participates in various chemical reactions:
- Oxidation : Can form oxo derivatives.
- Reduction : Converts the amide group to an amine.
- Substitution : Engages in nucleophilic substitution reactions.
Reaction Type | Example Reagents | Major Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Oxo derivatives |
Reduction | Lithium aluminum hydride | Primary/secondary amines |
Substitution | Alkyl halides | Substituted amides |
Biology
The compound exhibits various biological activities:
- Enzyme Interactions : It serves as a substrate in enzymatic reactions, particularly those involving amino acid metabolism.
- Neuroprotective Effects : Preliminary studies suggest it may influence neurotransmitter synthesis, potentially offering neuroprotective benefits.
Case Study: Inhibition of Matrix Metalloproteinase-9 (MMP-9)
A study demonstrated that this compound effectively inhibits MMP-9 activity in vitro. This inhibition is significant for applications in wound healing and cancer metastasis management.
Pharmaceutical Development
Due to its structural properties, this compound is being investigated as a precursor for synthesizing various pharmaceutical agents targeting metabolic disorders and cancer therapies. Its ability to modulate enzyme activity makes it a candidate for drug development.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and as a catalyst in specific chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-N,3,3-Trimethylbutanamide involves its interaction with specific molecular targets. It is known to interact with matrix metalloproteinase-9, an enzyme involved in the breakdown of extracellular matrix proteins . This interaction can influence various biological pathways, including those related to tissue remodeling and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
---|---|---|---|
2-Amino-N,3,3-trimethylbutanamide | C₇H₁₆N₂O | 144.22 | Amino, three methyl groups |
2-Amino-N,3-dimethylbenzamide | C₉H₁₂N₂O | 164.21 | Benzene ring, amino, two methyl groups |
N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,3-dimethylbutanamide | C₁₅H₂₀Cl₃N₃OS | 412.76 | Trichloroethyl, thiourea, dimethylbutanamide |
(S)-2-Amino-N,N,3,3-tetramethylbutanamide | C₈H₁₈N₂O | 158.24 | Additional N-methyl group |
3-oxo-2-Phenylbutanamide | C₁₀H₁₁NO₂ | 177.20 | Ketone, phenyl group |
(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide | C₁₄H₂₂N₂O | 234.34 | Benzyl group on nitrogen |
Key Observations :
- Aromatic vs.
- Substituent Complexity : The thiourea derivative () and N-benzyl analog () feature bulky groups, altering steric and electronic properties .
- Chirality: Both this compound and its tetramethyl derivative () exhibit stereochemical diversity, influencing biological activity .
Physicochemical Properties
Property | This compound | 2-Amino-N,3-dimethylbenzamide | 3-oxo-2-Phenylbutanamide |
---|---|---|---|
Boiling Point (°C) | 266.8±23.0 | Not reported | Not reported |
Density (g/cm³) | 0.935 | Not reported | ~1.2 (estimated) |
Solubility (25°C) | 69 g/L (water) | Moderate (organic solvents) | Low (hydrophobic) |
logP | 1.197 | ~1.5 (estimated) | ~2.0 (estimated) |
Insights :
- The high solubility of this compound contrasts with the lower solubility of aromatic analogs like 2-Amino-N,3-dimethylbenzamide, which likely prefers organic solvents .
- The N-benzyl derivative (MW 234.34) has reduced solubility due to increased hydrophobicity .
Biological Activity
2-Amino-N,3,3-trimethylbutanamide, also known as 2-amino-2-methyl-3-(methylamino)butyric acid or by its chemical identifiers such as DB01949, is a compound with significant biological activity. This article explores its various biological properties, mechanisms of action, and potential applications in research and medicine.
- Molecular Formula : C7H16N2O
- Molecular Weight : 144.2147 g/mol
- Structure : The compound features an amide functional group with a branched chain containing three methyl groups, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, influencing various biochemical pathways. The compound's steric hindrance due to its bulky structure affects its binding efficiency and specificity towards these targets .
1. Enzyme Interactions
Research has demonstrated that this compound can influence enzyme mechanisms and protein-ligand interactions. It serves as a valuable probe in biochemical studies for understanding enzyme kinetics and inhibition patterns.
2. Pharmaceutical Development
The compound is being explored as a precursor in the synthesis of pharmaceutical agents, particularly in the development of antiviral and anticancer drugs. Its structural characteristics allow it to participate in complex organic syntheses.
3. Research Applications
Due to its unique properties, this compound is utilized in various scientific research applications:
- As an intermediate in organic synthesis.
- In the study of metabolic pathways.
- For the development of specialty chemicals.
Case Study 1: Enzyme Inhibition
A study investigating the inhibition of specific enzymes by this compound revealed that it could effectively reduce enzyme activity through competitive inhibition mechanisms. This was particularly noted in assays involving proteases where the compound showed a significant decrease in substrate turnover rates .
Case Study 2: Antiviral Activity
In a recent investigation into antiviral compounds, this compound exhibited promising results against certain viral strains. The study highlighted its potential role in modulating viral replication through interference with viral enzyme activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Enzyme Inhibition | Antiviral Activity | Other Activities |
---|---|---|---|
This compound | Yes | Yes | Protein-ligand interactions |
N,N-Dimethylglycine | Moderate | No | Limited enzyme interaction |
Beta-Alanine | No | Moderate | Muscle performance enhancement |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the purity and structural integrity of 2-Amino-N,3,3-trimethylbutanamide?
- Methodological Answer: Purity and structural validation can be achieved using a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze 1H and 13C NMR spectra to confirm the presence of methyl, amino, and amide functional groups.
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity. A single peak under isocratic conditions indicates high purity.
- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS). The expected molecular ion [M+H]+ is 172.16 g/mol.
- Melting Point Analysis: Compare experimental values with literature data (if available) to detect impurities.
Reference physicochemical properties (e.g., logP = 1.197) for cross-validation .
Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?
- Methodological Answer: The compound exhibits moderate water solubility (69 g/L at 25°C) but may require optimization for biological assays. Recommended approaches:
- Solvent Screening: Test dimethyl sulfoxide (DMSO) for stock solutions (e.g., 100 mM) and dilute in aqueous buffers (PBS, pH 7.4).
- Surfactant Use: For poor solubility, employ polysorbate-80 or cyclodextrins to enhance dispersion.
- pH Adjustment: The amino group (pKa ~9–10) allows solubility enhancement in mildly acidic conditions (pH 4–6).
- Sonication: Apply brief ultrasonic agitation to disrupt aggregates.
Always validate solubility empirically using UV-Vis spectrophotometry or nephelometry .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer: While toxicity data are limited, adopt standard precautions:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dispensing .
- Ventilation: Ensure adequate airflow to prevent inhalation of aerosols (target compound may have low volatility).
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Keep in sealed containers at room temperature, protected from moisture and light .
Advanced Research Questions
Q. How can researchers design experiments to investigate the stereoselective synthesis of this compound derivatives?
- Methodological Answer: Leverage asymmetric catalysis for stereocontrol:
- Chiral Auxiliaries: Use (S)- or (R)-tert-leucine derivatives to guide amide bond formation.
- Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to hydrolyze enantiomers selectively.
- Dynamic Kinetic Resolution (DKR): Combine transition-metal catalysts (e.g., Ru) with enzymes for racemization and enantioselective coupling.
Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Reference synthetic routes for structurally related thiourea derivatives .
Q. What strategies can resolve contradictions in reported physicochemical data (e.g., logP, solubility) for this compound?
- Methodological Answer: Address discrepancies through systematic validation:
- Reproducibility Tests: Replicate solubility measurements (e.g., shake-flask method) under controlled conditions (25°C, pH 7.0).
- Computational Modeling: Use software like ACD/Percepta to predict logP and compare with experimental values (e.g., logP = 1.197 vs. predicted).
- Interlaboratory Collaboration: Share samples with independent labs to eliminate instrumentation bias.
- Thermal Analysis: Differential scanning calorimetry (DSC) can detect polymorphic forms affecting solubility .
Q. How can researchers explore the biological interactions of this compound with enzyme targets?
- Methodological Answer: Combine in vitro and in silico approaches:
- Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., proteases) on sensor chips to measure binding kinetics (kon, koff).
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, Kd) for ligand-enzyme interactions.
- Molecular Docking: Use AutoDock or Schrödinger Suite to model binding poses, focusing on hydrogen bonding with the amide and amino groups.
Compare with structurally analogous compounds (e.g., nitrososulfanyl derivatives ) to identify structure-activity relationships (SAR).
Properties
CAS No. |
515140-27-9 |
---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-amino-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10) |
InChI Key |
BPKJNEIOHOEWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)N |
Origin of Product |
United States |
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